molecular formula C13H9FN2OS B13374727 6-(4-Fluorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

6-(4-Fluorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B13374727
M. Wt: 260.29 g/mol
InChI Key: AVPXWGGCFYWKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound that features a pyridine ring substituted with a fluorophenyl group, a methylsulfanyl group, an oxo group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then subjected to cyclization and subsequent functional group transformations to introduce the methylsulfanyl and oxo groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

6-(4-Fluorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the nitrile and oxo groups can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • 6-(4-Bromophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • 6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Uniqueness

6-(4-Fluorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance metabolic stability and bioavailability, making this compound particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C13H9FN2OS

Molecular Weight

260.29 g/mol

IUPAC Name

6-(4-fluorophenyl)-4-methylsulfanyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H9FN2OS/c1-18-12-6-11(16-13(17)10(12)7-15)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,16,17)

InChI Key

AVPXWGGCFYWKJJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.